1-Iodocyclohexene

描述

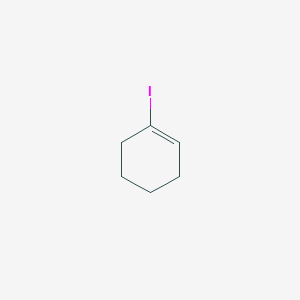

1-Iodocyclohexene is an organoiodine compound with the molecular formula C₆H₉I It is a derivative of cyclohexene, where one hydrogen atom is replaced by an iodine atom

准备方法

1-Iodocyclohexene can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexene with iodine in the presence of a catalyst. Another method involves the use of hydrazine hydrate and zinc in methanol, where the reaction mixture is subjected to ultrasonic irradiation and UV light. This method increases the yield of the nucleophilic trapping product and accelerates the photodegradation of this compound .

化学反应分析

Photochemical Reactions

1-Iodocyclohexene undergoes significant transformations when subjected to photochemical conditions, particularly under UV irradiation. Studies have shown that simultaneous application of ultrasound and UV light can enhance the reaction rates and product distributions due to the generation of radical species.

Table 1: Photochemical Reaction Outcomes

| Condition | Time (min) | Product A (%) | Product B (%) | Product C (%) | Product D (%) |

|---|---|---|---|---|---|

| A: Irradiation only | 40 | 33 | 23 | 18 | 26 |

| B: Irradiation + Ultrasound | 40 | 10 | 23 | 25 | 42 |

| C: Irradiation + Zinc | 40 | 24 | 20 | 35 | 22 |

| D: Ultrasound + Irradiation + Zinc | 40 | 4 | 15 | 41 | 40 |

The results indicate that ultrasound significantly alters the product distribution by favoring radical pathways over ionic mechanisms, leading to a higher yield of certain products .

Carbonylation Reactions

Another notable reaction involving this compound is its participation in aminocarbonylation processes under elevated carbon monoxide pressures. In these reactions, the compound can be converted into various carboxamide derivatives.

Table 2: Carbonylation Reaction Data

| Entry | Substrate | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | This compound | 4 | 3 | n.i. |

| 2 | This compound | 24 | 42 | n.i. |

| 3 | This compound | 48 | 88 | n.i. |

| 4 | Iodinated derivative | 24 | 100 | 80 |

These reactions demonstrate that while initial conversions may be slow, prolonged reaction times and optimized conditions lead to complete conversion and high yields .

Influence of External Conditions

The reactivity of this compound is significantly influenced by external factors such as temperature, pressure, and the presence of catalysts or additives like zinc. For instance, the addition of zinc during photochemical reactions not only enhances yields but also alters the pathways through which products are formed.

Mechanistic Insights

-

Ultrasound Effects : The application of ultrasound has been shown to enhance radical formation by disrupting molecular interactions and facilitating more effective mixing within the reaction medium.

-

Zinc as an Additive : Zinc acts as an acid scavenger and stabilizes radical intermediates, thus increasing the efficiency of product formation during both photochemical and carbonylation reactions .

科学研究应用

Synthesis and Reactivity

1-Iodocyclohexene serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including nucleophilic substitutions and radical reactions.

Nucleophilic Reactions

In a study by Chibisov et al., this compound was used to synthesize N-acyl nortropane derivatives under palladium catalysis. The compound's reactivity was evaluated under different conditions, revealing that complete conversion to the desired product occurred under elevated carbon monoxide pressure. This demonstrates its utility in synthesizing biologically relevant compounds .

Photochemical Behavior

The photochemistry of this compound has been extensively studied. Research indicates that when exposed to UV light and ultrasound, the compound undergoes homolytic cleavage of the carbon-iodine bond, leading to radical formation. This process can be manipulated to favor either ionic or radical pathways depending on the reaction conditions .

Photochemical Applications

The photochemical properties of this compound make it a candidate for various applications in organic photochemistry.

Photodegradation Studies

Research has shown that this compound can undergo rapid photodegradation when subjected to UV irradiation in the presence of zinc, resulting in an increased yield of radical products. This property is particularly useful for studying reaction mechanisms and developing new synthetic methodologies .

Radical Formation

The ability of this compound to generate radicals under light exposure has implications for its use in polymerization processes and material science. The control over radical generation allows researchers to design specific reactions that can lead to novel materials with tailored properties .

Case Studies

Several case studies highlight the practical applications of this compound in research.

Synthesis of Complex Molecules

In a recent study, this compound was utilized as a substrate for synthesizing complex molecules through palladium-catalyzed reactions. The results demonstrated that varying reaction parameters such as temperature and pressure could significantly influence product yields and selectivity .

| Entry | Substrate | Amine | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | This compound (1) | a | 24 | 42 | n.i. |

| 2 | This compound (1) | a | 48 | 88 | n.i. |

| 3 | 4-tert-butyl-1-iodocyclohexene (2) | a | 24 | 100 | 80 |

This table summarizes key findings from the study, illustrating the effectiveness of this compound in facilitating complex organic transformations.

Mechanistic Insights

The mechanistic studies involving this compound have provided insights into radical versus ionic pathways during photochemical reactions. The compound's behavior under different conditions has been analyzed using spectroscopic techniques, revealing critical information about reaction intermediates and product formation .

作用机制

The mechanism of action of 1-Iodocyclohexene involves the homolytic cleavage of the carbon-iodine bond under UV light, leading to the formation of radical intermediates. These radicals can undergo further reactions to form various products. The presence of zinc can enhance the formation of ionic products by acting as an iodine scavenger .

相似化合物的比较

1-Iodocyclohexene can be compared with other similar compounds such as iodocyclohexane, bromocyclohexane, and chlorocyclohexane. While all these compounds contain a halogen atom attached to a cyclohexane ring, this compound is unique due to the presence of a double bond in the ring, which significantly influences its reactivity and chemical behavior .

Iodocyclohexane: Lacks the double bond present in this compound, leading to different reactivity.

Bromocyclohexane: Similar structure but with a bromine atom instead of iodine.

Chlorocyclohexane: Contains a chlorine atom, resulting in different chemical properties and reactivity.

生物活性

1-Iodocyclohexene is an organoiodine compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the synthesis, photochemistry, and biological implications of this compound, drawing from various studies to present a comprehensive view of its biological activity.

This compound can be synthesized through several methods, including the reaction of cyclohexanone with hydrazine followed by iodination. The compound is characterized by its reactive vinyl halide structure, which is susceptible to nucleophilic attack and radical reactions. The presence of iodine enhances its electrophilic character, making it a valuable intermediate in organic synthesis.

Photochemical Behavior

The photochemical properties of this compound have been extensively studied, particularly in the context of its behavior under UV irradiation. Research indicates that when subjected to UV light in the presence of solvents like methanol, this compound undergoes homolytic cleavage, leading to the formation of radical species. This process can be influenced by external factors such as ultrasound and the presence of zinc, which accelerate photodegradation and increase radical product yields .

Cytotoxicity Studies

In vitro studies have explored the cytotoxic effects of this compound and its derivatives on various cancer cell lines. Notably, compounds derived from this compound have been evaluated for their activity against human tumor cell lines using the National Cancer Institute's (NCI) 60-cell line screening program. These studies revealed that certain derivatives exhibit selective cytotoxicity, suggesting potential applications in cancer therapy .

Case Studies

Case Study 1: Aminocarbonylation Reactions

Research has demonstrated that this compound can participate in aminocarbonylation reactions under specific conditions. In one study, it was reacted with nortropinone in the presence of carbon monoxide to yield carboxamide derivatives. The conversion rates varied significantly based on reaction conditions, indicating that this compound's reactivity can be finely tuned for synthetic applications .

Case Study 2: Radical Formation and Biological Implications

The formation of radicals from this compound upon UV irradiation has implications for its biological activity. The generated radicals can interact with cellular components, potentially leading to oxidative stress in microbial cells or cancerous tissues. This property could be harnessed for therapeutic purposes, particularly in photodynamic therapy where light-activated agents induce cell death .

Summary Table of Biological Activities

属性

IUPAC Name |

1-iodocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9I/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAROGICRCNKEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334017 | |

| Record name | 1-Iodocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17497-53-9 | |

| Record name | 1-Iodocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。